KJ Pyr 9

Beschreibung

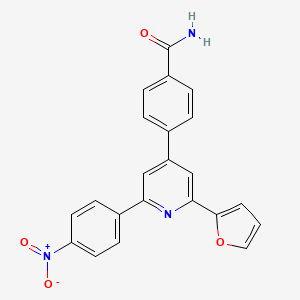

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDVYCKFQYVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of KJ-Pyr-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KJ-Pyr-9 is a novel small-molecule inhibitor that directly targets the oncoprotein MYC, a transcription factor implicated in a majority of human cancers.[1][2] Elevated MYC expression is a significant driver of tumorigenesis, yet its "undruggable" nature has posed a long-standing challenge for therapeutic development.[3] KJ-Pyr-9 emerges from a Kröhnke pyridine library as a potent and specific inhibitor of MYC's oncogenic activity.[1][4] This technical guide provides an in-depth exploration of the core mechanism of action of KJ-Pyr-9, detailing its molecular interactions, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism: Disruption of the MYC-MAX Heterodimer

The primary mechanism of action of KJ-Pyr-9 is the direct inhibition of the crucial protein-protein interaction between MYC and its obligate binding partner, MAX.[5] The MYC-MAX heterodimer is the functional unit that binds to E-box DNA sequences in the promoter regions of target genes, thereby driving the transcription of genes involved in cell proliferation, growth, and metabolism.[1][6]

KJ-Pyr-9 has been shown to bind directly to the MYC protein, interfering with its ability to form a complex with MAX.[1][2] This disruption prevents the MYC-MAX complex from binding to DNA, consequently downregulating MYC-dependent gene transcription and inhibiting its oncogenic functions.[6][7] The effects of KJ-Pyr-9 are cytostatic, leading to a block in tumor growth rather than widespread cell death.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of KJ-Pyr-9 action on the MYC signaling pathway.

Quantitative Data

The potency and specificity of KJ-Pyr-9 have been quantified through various biochemical and cellular assays.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) for MYC | 6.5 ± 1.0 nM | Backscattering Interferometry | [1][4] |

| Binding Affinity (Kd) for MYC-MAX heterodimer | 13.4 nM | Backscattering Interferometry | [2] |

| Binding Affinity (Kd) for MAX homodimer | >1 µM | Backscattering Interferometry | [2] |

| Inhibition of MYC-driven cell proliferation (IC50) | ~1 µM (50% inhibition) | Cell Proliferation Assay | [8] |

| Inhibition of MYC:Max complex formation in cells | ~35-40% reduction | Protein Fragment Complementation Assay (PCA) | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of KJ-Pyr-9 are provided below.

Fluorescence Polarization Assay for MYC-MAX Interaction

This assay was used as an initial screen to identify inhibitors of the MYC-MAX interaction.[1]

-

Principle: The assay measures the change in fluorescence polarization when a small fluorescently labeled peptide (derived from MYC) binds to the larger MAX protein. Inhibition of this interaction results in a decrease in polarization.

-

Protocol:

-

A fluorescently labeled peptide corresponding to the bHLH-LZ domain of MYC is incubated with purified full-length MAX protein.

-

Test compounds, including KJ-Pyr-9, are added to the mixture.

-

The fluorescence polarization is measured using a suitable plate reader.

-

A decrease in fluorescence polarization in the presence of the compound indicates inhibition of the MYC-MAX interaction.

-

Backscattering Interferometry for Binding Affinity

This technique was employed to determine the dissociation constant (Kd) of KJ-Pyr-9 for MYC, the MYC-MAX heterodimer, and the MAX homodimer.[1][2]

-

Principle: Backscattering interferometry is a label-free technique that measures changes in the refractive index of a solution upon protein-ligand binding.

-

Protocol:

-

Purified MYC, MYC-MAX heterodimer, or MAX homodimer is immobilized on a sensor surface.

-

A series of concentrations of KJ-Pyr-9 in solution are flowed over the sensor surface.

-

The binding and dissociation of KJ-Pyr-9 are monitored in real-time by detecting changes in the interference pattern of light.

-

The Kd is calculated from the binding kinetics.

-

Protein Fragment Complementation Assay (PCA) in Cells

This cell-based assay was used to confirm that KJ-Pyr-9 can enter cells and disrupt the MYC-MAX interaction in a cellular context.[1][2]

-

Principle: The assay utilizes a reporter protein (e.g., Renilla luciferase) that is split into two non-functional fragments. One fragment is fused to MYC and the other to MAX. If MYC and MAX interact, the fragments are brought into proximity, reconstituting the active reporter protein, which generates a measurable signal.

-

Protocol:

-

Cells are co-transfected with constructs expressing the MYC and MAX fusion proteins.

-

The transfected cells are treated with KJ-Pyr-9 or a vehicle control.

-

The activity of the reconstituted reporter protein (e.g., luciferase activity) is measured.

-

A decrease in the reporter signal in KJ-Pyr-9-treated cells indicates disruption of the MYC-MAX interaction.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of KJ-Pyr-9.

Cell Proliferation Assays

These assays were conducted to determine the effect of KJ-Pyr-9 on the growth of MYC-dependent cancer cell lines.[1][8]

-

Principle: The viability and/or proliferation of cells are measured after treatment with the compound.

-

Protocol:

-

MYC-dependent cancer cell lines (e.g., P493-6, NCI-H460, MDA-MB-231) are seeded in multi-well plates.[1][2]

-

Cells are treated with a range of concentrations of KJ-Pyr-9.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method (e.g., trypan blue exclusion, MTS assay).[8]

-

The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

-

Gene Set Enrichment Analysis (GSEA)

GSEA was used to demonstrate that KJ-Pyr-9 specifically reduces the MYC-driven transcriptional signature.[6][7]

-

Principle: GSEA determines whether a predefined set of genes (in this case, MYC target genes) shows statistically significant, concordant differences between two biological states (e.g., KJ-Pyr-9-treated vs. untreated cells).

-

Protocol:

-

MYC-dependent cells are treated with KJ-Pyr-9 or a vehicle control.

-

RNA is extracted from the cells and subjected to transcriptome analysis (e.g., RNA-seq).

-

The gene expression data is analyzed using GSEA software to assess the enrichment of MYC target gene sets in the differentially expressed genes.

-

A negative enrichment score for MYC target genes in KJ-Pyr-9-treated cells indicates that the compound specifically downregulates the MYC transcriptional program.

-

Conclusion

KJ-Pyr-9 represents a significant advancement in the development of direct MYC inhibitors. Its mechanism of action, centered on the disruption of the MYC-MAX heterodimer, has been rigorously validated through a series of biochemical, cellular, and in vivo experiments. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to target MYC-driven cancers. Further investigation into the precise binding site of KJ-Pyr-9 on MYC and its optimization for clinical use are promising avenues for future research.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategically targeting MYC in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oncotarget.com [oncotarget.com]

The Discovery and Development of KJ-Pyr-9: A Technical Guide to a Potent MYC Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of KJ-Pyr-9, a small-molecule inhibitor of the oncoprotein MYC. The document details the quantitative data supporting its efficacy, the experimental protocols used for its validation, and the key signaling pathways it modulates.

Executive Summary

The MYC family of transcription factors are central regulators of cell proliferation, growth, and metabolism. Their aberrant expression is a driving force in a majority of human cancers, making MYC a highly sought-after therapeutic target. However, its "undruggable" nature, characterized by a lack of defined binding pockets, has posed significant challenges for small-molecule drug discovery. KJ-Pyr-9 emerged from a targeted screening effort as a novel pyridine-based compound that directly binds to MYC, disrupts its essential interaction with its binding partner MAX, and subsequently inhibits its transcriptional and oncogenic activities. This guide consolidates the pivotal data and methodologies that underscore the discovery and validation of KJ-Pyr-9 as a promising lead compound for targeting MYC-driven malignancies.

Discovery and Synthesis

KJ-Pyr-9 was identified from a Kröhnke pyridine library through a high-throughput fluorescence polarization screen designed to detect inhibitors of the MYC-MAX protein-protein interaction.[1][2][3] The Kröhnke synthesis is a versatile method for generating highly functionalized pyridines.

General Synthesis Approach: Kröhnke Pyridine Synthesis

The synthesis of the pyridine core of KJ-Pyr-9 relies on the Kröhnke pyridine synthesis. This reaction involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes a ring-closure reaction with an ammonium source, typically ammonium acetate, followed by dehydration and aromatization to yield the final substituted pyridine ring system. This method is highly adaptable, tolerating a wide array of substituents on both reactants, which allows for the creation of large combinatorial libraries.[1][4][5]

Mechanism of Action

KJ-Pyr-9 exerts its anti-cancer effects by directly interfering with the MYC transcriptional machinery. The MYC protein belongs to the basic helix-loop-helix leucine zipper (bHLH-LZ) family and must heterodimerize with its obligate partner, MAX, to bind DNA and activate transcription.[2] KJ-Pyr-9 disrupts this critical MYC-MAX interaction.

Biochemical and cellular assays have demonstrated that KJ-Pyr-9 binds directly to the MYC protein, interfering with its ability to form a functional complex with MAX.[1][2][6] This prevents the MYC-MAX heterodimer from binding to its target DNA sequences, known as E-boxes (CACGTG), in the promoter regions of MYC target genes.[2] The ultimate result is the specific reduction of the MYC-driven transcriptional signature and a halt in oncogenic proliferation.[1][3][4]

Quantitative Data

The efficacy of KJ-Pyr-9 has been quantified through various biochemical and cell-based assays. The data consistently demonstrate a high-affinity interaction with MYC and potent, MYC-dependent anti-proliferative effects.

Binding Affinity

The direct binding of KJ-Pyr-9 to MYC and its complexes was determined using backscattering interferometry (BSI), a label-free, in-solution technique. The results show a nanomolar dissociation constant (Kd) for monomeric MYC, indicating a high-affinity interaction.

Table 1: Binding Affinity of KJ-Pyr-9

| Target Protein | Dissociation Constant (Kd) | Method |

|---|---|---|

| MYC (monomer) | 6.5 ± 1.0 nM | Backscattering Interferometry |

| MYC-MAX Heterodimer | 13.4 nM | Backscattering Interferometry |

| MAX Homodimer | >1 µM | Backscattering Interferometry |

Data sourced from Hart et al., PNAS, 2014.[2][6]

Cellular Proliferation and In Vivo Efficacy

KJ-Pyr-9 demonstrates selective inhibition of proliferation in cancer cells that overexpress MYC. Studies using the P493-6 human B-cell line, in which MYC expression is under the control of a tetracycline-repressible promoter, confirm that the compound's anti-proliferative effects are MYC-dependent.[2][6] In vivo, KJ-Pyr-9 effectively halts the growth of MYC-amplified human cancer cell xenografts in mice.[1][2][3]

Table 2: In Vivo Tumor Growth Inhibition

| Treatment Group | Day 0 Tumor Volume (mm³) | Day 31 Tumor Volume (mm³) | Change in Tumor Volume |

|---|---|---|---|

| Vehicle Control | ~100 | ~1200 | Significant Growth |

| KJ-Pyr-9 (10 mg/kg) | ~100 | ~150 | No Significant Growth |

Data represents typical results from xenograft studies as described in Hart et al., PNAS, 2014.[2][6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to validate KJ-Pyr-9.

Discovery and Validation Workflow

The process of identifying and validating KJ-Pyr-9 followed a logical progression from high-throughput screening to detailed biochemical, cellular, and in vivo characterization.

Protocol: Fluorescence Polarization (FP) Assay for MYC-MAX Interaction

This assay was used for the initial high-throughput screening to identify compounds that disrupt the MYC-MAX complex.

-

Principle: A small, fluorescently labeled peptide derived from one protein (the tracer) is bound by its larger protein partner. This binding slows the rotation of the tracer, increasing the polarization of its emitted fluorescence. A competing inhibitor will displace the tracer, causing it to tumble more freely and decrease the fluorescence polarization.

-

Reagents & Materials:

-

Recombinant MYC protein (bHLH-LZ domain).

-

Fluorescein-labeled MAX peptide (tracer).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

384-well, low-volume, black microplates.

-

Test compounds (e.g., Kröhnke pyridine library) dissolved in DMSO.

-

-

Procedure:

-

Add 10 µL of Assay Buffer to each well.

-

Add 50 nL of test compound solution to appropriate wells. Control wells receive DMSO only.

-

Add 5 µL of MYC protein solution (at a final concentration of ~2x Kd of the tracer interaction).

-

Add 5 µL of fluorescent MAX tracer solution (at a final concentration of ~1 nM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).

-

Identify hits as compounds that cause a significant decrease in millipolarization (mP) units compared to DMSO controls.

-

Protocol: Backscattering Interferometry (BSI) for Binding Affinity

BSI was employed to accurately measure the binding constant (Kd) of KJ-Pyr-9 to MYC without labels or surface immobilization.

-

Principle: BSI measures changes in the refractive index of a solution within a microfluidic channel. A binding event between a protein and a ligand causes conformational and/or hydration changes that alter the solution's refractive index, which is detected as a phase shift in an interference pattern.[7][8]

-

Reagents & Materials:

-

Purified recombinant MYC, MAX, and MYC-MAX proteins.

-

KJ-Pyr-9 dissolved in a buffer-matched DMSO stock and serially diluted.

-

Assay Buffer: As per BSI instrument manufacturer's recommendation (e.g., PBS).

-

BSI instrument with microfluidic chips.

-

-

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the target protein (e.g., 50 nM MYC) and varying concentrations of KJ-Pyr-9.

-

Equilibrate all solutions and the instrument to a constant temperature.

-

Sequentially inject each sample into the microfluidic channel of the BSI instrument.

-

For each sample, allow the signal to stabilize and record the phase shift of the interference fringe pattern. A reference channel with buffer alone is used for baseline correction.

-

The binding signal is calculated as the difference in phase between the protein-ligand solution and a protein-only control.

-

Plot the change in phase shift against the concentration of KJ-Pyr-9.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

Protocol: Renilla Luciferase Protein Fragment Complementation Assay (PCA)

This cell-based assay was used to confirm that KJ-Pyr-9 disrupts the MYC-MAX interaction within a cellular environment.[2]

-

Principle: MYC and MAX are fused to two separate, inactive fragments of Renilla luciferase. If MYC and MAX interact, the luciferase fragments are brought into proximity, allowing them to refold into a functional, light-emitting enzyme. An inhibitor of the interaction prevents this complementation, leading to a reduced luminescence signal.[2][6]

-

Reagents & Materials:

-

HEK293 cells.

-

Expression plasmids: pCMV-MYC-RLuc-F1 and pCMV-MAX-RLuc-F2.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (DMEM with 10% FBS).

-

KJ-Pyr-9 solution.

-

Luciferase substrate (coelenterazine).

-

96-well white-walled plates.

-

-

Procedure:

-

Seed HEK293 cells in a 24-well plate to be ~70-80% confluent on the day of transfection.

-

Co-transfect cells with the MYC-RLuc-F1 and MAX-RLuc-F2 expression constructs.

-

24 hours post-transfection, re-plate the cells into a 96-well white-walled plate.

-

Treat the cells with varying concentrations of KJ-Pyr-9 (e.g., 0-20 µM) or DMSO vehicle control.

-

Incubate for 12-24 hours.

-

Measure luminescence using a plate-based luminometer immediately after the automated injection of the luciferase substrate.

-

Normalize the data to cell viability (e.g., using a parallel MTT or resazurin assay) and plot the percentage of luminescence inhibition versus inhibitor concentration to determine the IC50.

-

Protocol: P493-6 Cell Proliferation Assay

This assay validates that the anti-proliferative effect of KJ-Pyr-9 is dependent on the expression of its target, MYC.

-

Principle: The P493-6 cell line is a human B-cell model engineered to have MYC expression under the control of a tetracycline (Tet)-repressible promoter. In the absence of Tet, MYC is highly expressed, and the cells proliferate rapidly. The addition of Tet shuts down MYC expression, causing the cells to arrest in the G0/G1 phase.[9][10][11]

-

Reagents & Materials:

-

P493-6 cells.

-

Culture Medium: RPMI 1640 with 10% Tet-free FBS.

-

Tetracycline hydrochloride solution (0.1 µg/mL final concentration).

-

KJ-Pyr-9 solution.

-

Cell viability reagent (e.g., CellTiter-Glo or trypan blue).

-

-

Procedure:

-

Culture P493-6 cells under two conditions:

-

High MYC: Standard culture medium.

-

Low MYC: Standard culture medium supplemented with 0.1 µg/mL tetracycline for at least 48 hours to repress MYC expression.

-

-

Seed cells from both conditions into 96-well plates at a density of ~1x10⁴ cells/well.

-

Treat cells with a serial dilution of KJ-Pyr-9. Include DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C.

-

Assess cell proliferation/viability using a suitable method.

-

Compare the dose-response curves for KJ-Pyr-9 in High MYC versus Low MYC conditions. A significant reduction in potency in the Low MYC condition confirms the compound's MYC-dependent mechanism of action.

-

References

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kröhnke Pyridine Synthesis [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Quantitation of Membrane-Ligand Interactions Using Backscattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Label-free Quantification of Direct Protein-protein Interactions with Backscattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The transcriptional program of a human B cell line in response to Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P493-6 Human Lymphoblastoid Cell Line | SCC279 [merckmillipore.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

KJ-Pyr-9 as a MYC inhibitor

An In-depth Technical Guide to KJ-Pyr-9 as a MYC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of transcription factors represents a class of high-value but notoriously challenging targets in oncology. As master regulators of cellular proliferation, metabolism, and apoptosis, their dysregulation is a hallmark of a vast majority of human cancers. For decades, the "undruggable" nature of MYC, largely due to its lack of a defined enzymatic pocket and its intrinsically disordered structure, has stymied drug development efforts. This whitepaper details the discovery and characterization of KJ-Pyr-9, a small-molecule inhibitor that directly targets MYC. Identified from a Kröhnke pyridine library, KJ-Pyr-9 has been shown to bind MYC with high affinity, disrupt the crucial MYC-MAX protein-protein interaction, inhibit MYC-driven cellular proliferation and transformation, and suppress tumor growth in vivo. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols used in its validation.

Introduction

MYC is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that forms an obligate heterodimer with its partner, MAX (MYC-associated factor X).[1][2][3] This MYC-MAX heterodimer binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and driving the expression of genes essential for cell cycle progression, growth, and metabolism.[1][2] The overexpression or amplification of MYC is a primary driver in numerous human malignancies, making it a prime target for therapeutic intervention.[1][4][5]

KJ-Pyr-9 emerged from a fluorescence polarization screen designed to identify small molecules that disrupt the MYC-MAX interaction.[1][6] This trisubstituted pyridine compound has demonstrated significant promise by directly binding to MYC, thereby preventing its dimerization with MAX and subsequent transcriptional activity.[1][7] This guide synthesizes the key findings related to KJ-Pyr-9, offering a technical resource for researchers in the field.

Mechanism of Action

The primary mechanism of action for KJ-Pyr-9 is the direct inhibition of the MYC-MAX protein-protein interaction (PPI). Unlike many indirect approaches to targeting MYC, KJ-Pyr-9 has been shown to physically bind to the MYC protein.[1][2] This interaction is crucial as the monomeric form of MYC is intrinsically disordered and functionally inert.[5][8] By binding to MYC, KJ-Pyr-9 is proposed to stabilize a conformation that is incompatible with MAX dimerization, effectively sequestering MYC and preventing the formation of the transcriptionally active heterodimer.[1][2] This disruption leads to a downstream reduction in the expression of MYC target genes, ultimately resulting in a cytostatic effect on MYC-dependent cancer cells.[1][2]

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. In vivo quantification and perturbation of Myc-Max interactions and the impact on oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

An In-depth Technical Guide on the Binding Affinity of KJ-Pyr-9 to the MYC Oncoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of KJ-Pyr-9, a small-molecule inhibitor of the MYC protein. The MYC family of transcription factors are master regulators of cellular programs and are among the most commonly activated oncoproteins in human cancers.[1] Their direct inhibition has been a long-standing challenge in drug discovery. KJ-Pyr-9 emerged from a fluorescence polarization screen of a Kröhnke pyridine library as a potent inhibitor that directly interacts with MYC, disrupting its oncogenic functions.[2][3][4]

Quantitative Binding Affinity Data

The binding affinity of KJ-Pyr-9 for MYC has been quantitatively determined, demonstrating a high degree of potency and selectivity. The equilibrium dissociation constant (Kd) was established using backscattering interferometry, revealing a nanomolar affinity for the MYC protein.[2][3][4][5] The inhibitor binds effectively to the disordered MYC monomer and the MYC-MAX heterodimer, but shows significantly weaker interaction with the MAX homodimer.[2][3] This suggests that KJ-Pyr-9 can both bind to monomeric MYC and dissociate the functional MYC-MAX complex.[2][3]

Table 1: Binding Affinity of KJ-Pyr-9

| Target Protein | Binding Constant (Kd) | Experimental Method |

|---|---|---|

| MYC | 6.5 ± 1.0 nM | Backscattering Interferometry (BSI) |

| MYC–MAX Heterodimer | 13.4 nM | Backscattering Interferometry (BSI) |

| MAX Homodimer | >1 µM | Backscattering Interferometry (BSI) |

Data sourced from PNAS (2014).[2][3]

Mechanism of Action and Signaling Pathway

MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This MYC-MAX complex then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[3][6][7] KJ-Pyr-9 exerts its inhibitory effect by directly binding to MYC, which interferes with the crucial protein-protein interaction between MYC and MAX.[2][8] This disruption prevents the formation of the functional transcriptional complex, thereby inhibiting MYC-dependent gene expression and its downstream oncogenic effects, such as cell proliferation and transformation.[2][4]

Caption: MYC signaling pathway and inhibition by KJ-Pyr-9.

Experimental Protocols

The identification and characterization of KJ-Pyr-9 involved several key biophysical and cell-based assays.

Fluorescence Polarization (FP) for Initial Screening

Fluorescence Polarization was the primary high-throughput screening method used to identify inhibitors of the MYC-MAX interaction from the Kröhnke pyridine library.[2][4]

-

Principle: This technique measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A fluorescently labeled DNA duplex containing the E-box sequence is used as a probe. When the MYC-MAX heterodimer binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization signal. Small molecules that disrupt the MYC-MAX dimerization prevent the formation of this large complex, causing the fluorescent probe to tumble more rapidly and thus resulting in a decrease in the fluorescence polarization signal.

-

Methodology:

-

Reagents: Purified human MYC and MAX bHLH-LZ domains, and an E-box-containing DNA duplex labeled with a fluorophore (e.g., Alexa Fluor 594).[2]

-

Assay Setup: The MYC and MAX proteins are mixed with the fluorescently labeled E-box DNA to form the protein-DNA complex.

-

Screening: Compounds from the chemical library (such as KJ-Pyr-9) are added to the assay wells.

-

Measurement: Fluorescence polarization is measured using a suitable plate reader.

-

Analysis: A decrease in the polarization signal relative to a control (e.g., DMSO vehicle) indicates that the test compound has inhibited the formation of the MYC-MAX-DNA complex.[2]

-

Backscattering Interferometry (BSI) for Kd Determination

BSI was employed to precisely measure the direct binding of KJ-Pyr-9 to MYC and determine the dissociation constant (Kd).[2][3]

-

Principle: BSI is a label-free technique that measures changes in the refractive index of a solution as a result of molecular binding events. When a small molecule binds to a larger protein, the conformation and hydration shell of the protein changes, leading to a detectable change in the refractive index, which is proportional to the extent of binding.

-

Methodology:

-

Immobilization: The target protein (MYC) is not immobilized; the assay is performed free in solution.

-

Titration: A constant concentration of the MYC protein is titrated with increasing concentrations of the small molecule inhibitor (KJ-Pyr-9).

-

Detection: Changes in the refractive index of the solution are measured by the BSI instrument after each addition of the inhibitor.

-

Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 binding) to calculate the equilibrium dissociation constant (Kd). This method provided the high-affinity Kd value of 6.5 nM for the KJ-Pyr-9-MYC interaction.[2][3]

-

Protein-Fragment Complementation Assay (PCA) for In-Cell Validation

To confirm that KJ-Pyr-9 can enter cells and disrupt the MYC-MAX interaction in a cellular context, a Protein-Fragment Complementation Assay based on Renilla luciferase (Rluc) was used.[2][3]

-

Principle: The luciferase enzyme is split into two non-functional fragments. One fragment is fused to MYC, and the other is fused to MAX. If MYC and MAX interact (dimerize) within the cell, the luciferase fragments are brought into close proximity, allowing them to refold into a functional enzyme and generate a measurable luminescent signal. An inhibitor that disrupts this interaction will prevent the reconstitution of luciferase, leading to a reduction in the signal.

-

Methodology:

-

Constructs: Cells are engineered to express the MYC and MAX fusion proteins with the Rluc fragments.

-

Treatment: The engineered cells are treated with various concentrations of KJ-Pyr-9 or a vehicle control.

-

Luminescence Measurement: After incubation, the appropriate luciferase substrate is added, and the resulting luminescence is measured.

-

Analysis: A dose-dependent decrease in the luminescent signal in treated cells compared to controls indicates that KJ-Pyr-9 is cell-permeable and effectively interferes with the intracellular MYC-MAX complex formation.[2][3]

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the initial discovery of KJ-Pyr-9 using a fluorescence polarization screening approach.

Caption: Fluorescence polarization screening workflow for MYC inhibitors.

References

- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to KJ-Pyr-9: A Direct MYC Inhibitor

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of KJ-Pyr-9, a small-molecule inhibitor of the MYC protein. The information is intended for researchers, scientists, and professionals involved in oncology and drug development.

Core Chemical Structure and Properties

KJ-Pyr-9 is a trisubstituted pyridine compound identified from a Kröhnke pyridine library as a potent inhibitor of the MYC-MAX protein-protein interaction.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[2-(furan-2-yl)-6-(4-nitrophenyl)-4-pyridinyl]benzamide | [3] |

| CAS Number | 581073-80-5 | [4][5] |

| Molecular Formula | C₂₂H₁₅N₃O₄ | [3][5] |

| Molecular Weight | 385.37 g/mol | [3] |

| SMILES | O=C(N)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(--INVALID-LINK--[O-])C=C3)C4=CC=CO4 | [5] |

| InChI Key | GTTDVYCKFQYVNN-UHFFFAOYSA-N | [3] |

| Solubility | DMSO: 20-50 mg/mL, DMF: 25 mg/mL | [5] |

| Appearance | Brown or crystalline solid | [5] |

Mechanism of Action: Disrupting the MYC-MAX Dimer

The oncoprotein MYC is a transcription factor that is dysregulated in a majority of human cancers.[1] For its function, MYC must form a heterodimer with its partner protein, MAX. This MYC-MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[1][6]

KJ-Pyr-9 exerts its inhibitory effect by directly binding to MYC and disrupting the formation of the functional MYC-MAX heterodimer.[1][7] This action prevents the complex from binding to DNA, thereby inhibiting MYC-driven gene transcription and subsequent cellular proliferation.[1][2]

Caption: MYC-MAX signaling pathway and its inhibition by KJ-Pyr-9.

Quantitative Biological Activity

KJ-Pyr-9 demonstrates high-affinity binding to MYC and effectively inhibits the proliferation of cancer cell lines that are dependent on MYC activity.

Table 1: Binding Affinity of KJ-Pyr-9 Binding constants were determined using backscattering interferometry.[1][7]

| Target | Dissociation Constant (Kd) |

| MYC (monomer) | 6.5 ± 1.0 nM |

| MYC-MAX Heterodimer | 13.4 nM |

| MAX-MAX Homodimer | > 1.0 µM |

Table 2: In Vitro Cell Proliferation Inhibition (IC₅₀) IC₅₀ values represent the concentration of KJ-Pyr-9 required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| NCI-H460 | Lung Carcinoma | 5 - 10 µM | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | 5 - 10 µM | [4] |

| SUM-159PT | Breast Carcinoma | 5 - 10 µM | [4] |

| Burkitt Lymphoma Lines | B-cell Lymphoma | 1 - 2.5 µM | [4] |

| MC29-transformed QEF | Avian Fibroblasts (v-Myc driven) | ~1 µM | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental procedures used to characterize KJ-Pyr-9.

This assay is used to determine the effect of KJ-Pyr-9 on the viability and growth of cancer cell lines.

Protocol Summary:

-

Cell Seeding: Cancer cells (e.g., NCI-H460, MDA-MB-231) are seeded into 96-well plates at a density of approximately 1,000 cells per well in their respective growth media.[4]

-

Compound Addition: A dilution series of KJ-Pyr-9 (or vehicle control, typically DMSO) is added to the wells.

-

Incubation: Cells are incubated with the compound for a specified period. The duration varies by cell line to account for different doubling times (e.g., 72 hours for NCI-H460, up to 216 hours for MDA-MB-231 with media changes).[1][4]

-

Viability Measurement: Cell viability is assessed using a standard method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or MTT, followed by measurement of fluorescence or absorbance.

-

Data Analysis: The results are normalized to the vehicle control, and IC₅₀ values are calculated using a nonlinear regression curve fit.

Caption: General workflow for a cell proliferation assay.

This assay confirms that KJ-Pyr-9 disrupts the MYC-MAX interaction within living cells.

Protocol Summary:

-

Assay Principle: The assay utilizes two fragments of Renilla luciferase (Rluc) fused to MYC and MAX, respectively. When MYC and MAX interact, the Rluc fragments are brought into proximity, reconstituting an active enzyme that produces a measurable luminescent signal.[1][7]

-

Cell Transfection: Host cells are transfected with plasmids encoding the MYC-Rluc and MAX-Rluc fusion proteins.

-

Compound Treatment: The transfected cells are treated with various concentrations of KJ-Pyr-9.

-

Signal Measurement: After incubation, a luciferase substrate is added, and the resulting luminescence is measured. A decrease in the luminescent signal in treated cells compared to controls indicates disruption of the MYC-MAX interaction.[1]

This experiment evaluates the efficacy of KJ-Pyr-9 in a living organism.

Protocol Summary:

-

Tumor Implantation: Human cancer cells with high MYC expression (e.g., MDA-MB-231) are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with KJ-Pyr-9 (e.g., 10 mg/kg, intraperitoneal injection, daily) or a vehicle control.[9]

-

Monitoring: Tumor volume and mouse body weight are monitored regularly over the course of the study (e.g., 31 days).[9]

-

Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of MYC activity. The efficacy of the compound is determined by comparing the tumor growth in the treated group versus the control group.

Summary and Future Directions

KJ-Pyr-9 is a specific, high-affinity inhibitor of the MYC-MAX interaction that demonstrates potent anti-proliferative activity in MYC-dependent cancer cells both in vitro and in vivo.[1][2] It serves as a critical tool for studying MYC biology and as a lead compound for the development of next-generation MYC inhibitors. While effective, its drug-like properties may require further optimization for clinical application.[10] Future research will likely focus on improving its pharmacokinetic profile and elucidating its precise binding site on the MYC protein to guide the design of more potent and clinically viable therapeutics.[9][10]

References

- 1. pnas.org [pnas.org]

- 2. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KJ Pyr 9 | C22H15N3O4 | CID 85855478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. oncotarget.com [oncotarget.com]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 10. Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of an Oncogenic Handshake: A Technical Guide to KJ-Pyr-9's Inhibition of MYC-MAX Dimerization

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, remains one of the most sought-after yet challenging targets in cancer therapy. Its activity is contingent upon the formation of a heterodimer with its partner protein, MAX. This MYC-MAX complex binds to E-box DNA sequences, driving the transcription of genes essential for tumor growth and survival. The small molecule KJ-Pyr-9 has emerged as a potent inhibitor of this critical protein-protein interaction. This technical guide provides an in-depth analysis of KJ-Pyr-9's effect on MYC-MAX dimerization, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Analysis of KJ-Pyr-9's Efficacy

The potency of KJ-Pyr-9 has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data, providing a clear comparison of its binding affinity and inhibitory concentrations.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (Kd) | 6.5 ± 1.0 nM | Backscattering Interferometry | MYC | [1][2][3][4] |

| 13.4 nM | Backscattering Interferometry | MYC-MAX Heterodimer | [1][2][4] | |

| >1 µM | Backscattering Interferometry | MAX Homodimer | [1][2][4] | |

| Half-maximal Inhibitory Concentration (IC50) | ~10 µM | Cell Viability Assay | Endogenous MYC-MAX in various cancer cell lines | [5] |

| 5 - 10 µM | Cell Proliferation Assay | NCI-H460, MDA-MB-231, and SUM-159PT cells | [6] | |

| 1 - 2.5 µM | Cell Proliferation Assay | Burkitt lymphoma cell lines | [6] | |

| Inhibition of MYC-MAX complex formation in cells | ~35-40% reduction | Protein-fragment Complementation Assay (PCA) | MYC(332-439):Max | [7][8] |

Core Signaling Pathway and Mechanism of Inhibition

The MYC-MAX signaling pathway is a central hub in the regulation of gene expression. The formation of the MYC-MAX heterodimer is the pivotal event that enables the complex to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription. KJ-Pyr-9 exerts its inhibitory effect by directly binding to MYC, preventing its association with MAX. This disruption of the MYC-MAX dimerization effectively abrogates the transcriptional activity of MYC, leading to a downstream reduction in the expression of genes that drive cell proliferation and tumor growth.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Mechanism of transcriptional activation by the Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcription activation by Myc and Max: flanking sequences target activation to a subset of CACGTG motifs in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. graphyonline.com [graphyonline.com]

- 8. aacrjournals.org [aacrjournals.org]

early-stage research on KJ-Pyr-9

An In-Depth Technical Guide to the Early-Stage Research of KJ-Pyr-9

Introduction

The MYC family of transcription factors plays a pivotal role in regulating cell proliferation, growth, and apoptosis.[1][2] Its deregulation through amplification or overexpression is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[2][3] However, the intrinsically disordered nature of the MYC protein has made it an exceedingly challenging target for small-molecule inhibitors.[4] This guide details the , a novel small-molecule inhibitor identified as a potent disruptor of the critical MYC-MAX protein-protein interaction.[2][5]

Core Mechanism of Action: Inhibition of MYC-MAX Dimerization

KJ-Pyr-9 functions by directly binding to the MYC protein, thereby interfering with its mandatory heterodimerization with the MAX (MYC-associated factor X) protein.[1][6] This dimerization is essential for MYC to bind to E-box DNA sequences in the promoter regions of its target genes and execute its transcriptional program.[3][7] By preventing the formation of a functional MYC-MAX complex, KJ-Pyr-9 effectively abrogates MYC's transcriptional and oncogenic activities.[1][2] The inhibitor has been shown to bind to the disordered monomeric form of MYC and can also dissociate the pre-formed MYC-MAX complex.[3][8]

Quantitative Bioactivity Data

KJ-Pyr-9 demonstrates high-affinity binding to MYC and potent activity in cellular assays. Its discovery was the result of a fluorescence polarization screen of a Kröhnke pyridine library.[2][5]

Table 1: Binding Affinity of KJ-Pyr-9

| Target Protein | Dissociation Constant (Kd) | Method |

| MYC | 6.5 ± 1.0 nM | Backscattering Interferometry[2][3] |

| MYC-MAX Heterodimer | 13.4 nM | Backscattering Interferometry[3] |

| MAX Homodimer | >1 µM | Backscattering Interferometry[3] |

Table 2: Cellular Proliferation and Activity

| Cell Line | Cancer Type | MYC Status | Effect of KJ-Pyr-9 |

| P493-6 | B-cell Lymphoma | Doxycycline-repressible | Inhibition of proliferation is MYC-dependent[1][3] |

| K-562, MOLT-4, HL-60 | Leukemia | High MYC expression | Strong inhibition of proliferation[1] |

| MDA-MB-231 | Breast Cancer | MYC-amplified | Inhibition of proliferation; used in xenograft model[1][3] |

| QEF/MC29 | Avian Fibroblasts | v-myc transformed | Specific inhibition of proliferation (50% at 1 µM)[9] |

| QT6 | Avian Fibrosarcoma | Chemically transformed | No significant effect on proliferation[9] |

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of KJ-Pyr-9 was evaluated in a xenograft model using MYC-amplified human breast cancer cells. The study demonstrated that KJ-Pyr-9 effectively halts tumor growth in vivo, acting in a cytostatic rather than cytocidal manner.[1]

Table 3: In Vivo Xenograft Study Summary (MDA-MB-231)

| Parameter | Details |

| Animal Model | Nude Mice |

| Cell Line | MDA-MB-231 (Human Breast Cancer) |

| Cell Inoculum | 5 × 106 cells injected subcutaneously[3] |

| Treatment | 10 mg/kg KJ-Pyr-9, daily intraperitoneal (i.p.) injections[3] |

| Study Duration | 31 days[3] |

| Outcome | Significant block of tumor growth compared to vehicle control[1][3] |

| Toxicity | No effect on the body weight of the animals was observed[1] |

Experimental Protocols and Workflows

Discovery and Validation Workflow

KJ-Pyr-9 was identified through a multi-step screening and validation process designed to find and confirm true inhibitors of MYC's biological function.

Protocol 1: Fluorescence Polarization (FP) Assay for MYC-MAX Interaction

This competitive assay was the primary screen used to identify compounds that disrupt the MYC-MAX protein-protein interaction in vitro.

-

Principle : A small, fluorescently labeled peptide (tracer) derived from one protein binds to its larger protein partner, resulting in a high FP signal because the large complex tumbles slowly in solution. A competing compound that displaces the tracer will cause the tracer to tumble faster, leading to a decrease in the FP signal.

-

Reagents :

-

Purified MYC protein (residues 332-439).

-

Purified MAX protein.

-

A fluorescently labeled peptide corresponding to the MYC binding domain.

-

Assay Buffer (e.g., PBS with 0.01% Triton X-100).

-

Test compounds from the Kröhnke pyridine library.

-

-

Methodology :

-

Dispense the fluorescently labeled MYC peptide (tracer) into wells of a microplate at a fixed, low concentration.

-

Add the purified MAX protein to the wells.

-

Add test compounds (like KJ-Pyr-9) at various concentrations.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with polarizing filters.

-

A significant decrease in mP (millipolarization) units indicates that the test compound has disrupted the MYC-MAX interaction.

-

Protocol 2: Renilla Luciferase Protein-Fragment Complementation Assay (PCA)

This cell-based assay was used to confirm that KJ-Pyr-9 could enter cells and disrupt the MYC-MAX interaction in a physiological context.[2][4]

-

Principle : The enzyme Renilla luciferase (Rluc) is split into two non-functional fragments. One fragment is fused to MYC and the other to MAX. If MYC and MAX interact, the Rluc fragments are brought into proximity, allowing the enzyme to refold and regain its catalytic activity, which generates a measurable light signal upon addition of its substrate (coelenterazine).[4][10][11] An inhibitor will prevent this interaction, leading to a reduced signal.

-

Methodology :

-

Co-transfect mammalian cells (e.g., HEK293T) with two constructs: one encoding a MYC-Rluc_N-terminus fusion protein and another encoding a MAX-Rluc_C-terminus fusion protein.

-

Culture the transfected cells to allow for protein expression.

-

Treat the cells with various concentrations of KJ-Pyr-9 or a vehicle control.

-

After an incubation period, lyse the cells using a passive lysis buffer.

-

Measure luminescence in the cell lysate using a luminometer immediately after the injection of the coelenterazine substrate.

-

A dose-dependent decrease in the luminescence signal in treated cells compared to the control indicates disruption of the MYC-MAX interaction.[8]

-

Protocol 3: Human Tumor Xenograft in Mice

This in vivo model was crucial for assessing the anti-tumor efficacy and tolerability of KJ-Pyr-9.[1]

-

Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

-

Cell Line : MDA-MB-231, a human breast cancer cell line with MYC amplification.[3]

-

Methodology :

-

Cell Preparation : MDA-MB-231 cells are cultured, harvested, and resuspended in a sterile solution (e.g., PBS or media mixed with Matrigel) at a concentration of 5 × 107 cells/mL.

-

Implantation : 5 × 106 cells (in a volume of 100 µL) are injected subcutaneously into the flanks of the mice.[3]

-

Tumor Growth : Tumors are allowed to establish and grow to a palpable size (e.g., 100 mm³). Tumor volume is calculated using the formula: (length) × (width)².[3]

-

Treatment : Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups. The treatment group receives daily intraperitoneal (i.p.) injections of KJ-Pyr-9 (10 mg/kg).[3]

-

Monitoring : Tumor volumes and animal body weights are measured regularly (e.g., every 2-3 days) for the duration of the study (31 days).[3]

-

Endpoint : At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to assess target engagement).[3]

-

References

- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Therapeutic Effect on Xenograft Model in vivo [bio-protocol.org]

- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. Monitoring Protein–Protein Interactions Using Split Synthetic Renilla Luciferase Protein-Fragment-Assisted Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Foundational Studies of Pyridine-Based MYC Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, represents one of the most sought-after targets in oncology.[1][2] Deregulation of MYC is implicated in up to 70% of human cancers, where it acts as a master transcriptional regulator driving cell proliferation, growth, and metabolism.[1][3] Despite its high validation as a cancer driver, MYC has been notoriously challenging to inhibit directly with small molecules due to its intrinsically disordered nature, lacking well-defined binding pockets.[1][3][4] A foundational strategy to counteract MYC's oncogenic activity is to disrupt its interaction with its obligate binding partner, MAX.[4][5] This dimerization is essential for MYC to bind to E-box DNA sequences and regulate its target genes.[4][5] This guide focuses on the foundational studies of pyridine-based inhibitors, a class of small molecules that has shown promise in directly targeting MYC and interfering with the crucial MYC-MAX protein-protein interaction (PPI).

Discovery of a First-in-Class Pyridine-Based Inhibitor: KJ-Pyr-9

A significant breakthrough in the direct inhibition of MYC came from the screening of a Kröhnke pyridine library.[4][5][6] This effort led to the identification of KJ-Pyr-9, a novel small-molecule inhibitor of the MYC-MAX interaction.[5][6] The discovery and characterization of KJ-Pyr-9 provided critical proof-of-concept for the viability of targeting MYC with pyridine-based chemical scaffolds.

Mechanism of Action

KJ-Pyr-9 functions by directly binding to the MYC protein.[5] This binding interferes with the formation of the functional MYC-MAX heterodimer.[5][6] By preventing this dimerization, KJ-Pyr-9 effectively blocks MYC's ability to act as a transcriptional regulator, thereby inhibiting its oncogenic functions.[5] Studies have shown that KJ-Pyr-9 can bind to both monomeric MYC and the MYC-MAX heterodimer, suggesting it can also dissociate the pre-formed complex.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies of the pyridine-based inhibitor KJ-Pyr-9.

Table 1: Binding Affinity of KJ-Pyr-9

| Target Protein | Binding Constant (Kd) | Method |

|---|---|---|

| MYC | 6.5 ± 1.0 nM | Backscattering Interferometry (BSI) |

| MYC-MAX Heterodimer | 13.4 nM | Backscattering Interferometry (BSI) |

| MAX Homodimer | >1 µM | Backscattering Interferometry (BSI) |

Data sourced from Hart, et al. (2014).[5]

Table 2: In Vitro Efficacy of KJ-Pyr-9 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

|---|---|---|

| NCI-H460 | Lung Cancer | 5 - 10 µM |

| MDA-MB-231 | Breast Cancer | 5 - 10 µM |

| SUM-159PT | Breast Cancer | 5 - 10 µM |

Data sourced from Hart, et al. (2014). The proliferation of these cell lines, known to be dependent on MYC activity, was inhibited by KJ-Pyr-9.[5]

Table 3: Effect of KJ-Pyr-9 on MYC-Induced Oncogenic Transformation

| Compound (10 µM) | Efficiency of Transformation (EOT) |

|---|---|

| KJ-Pyr-4 | 1.12 |

| KJ-Pyr-6 | 0.79 |

| KJ-Pyr-9 | 0.00083 |

| KJ-Pyr-10 | 0.00017 |

Efficiency of transformation indicates focus counts in the presence of the inhibitor over focus counts in the absence of the inhibitor. A lower number signifies stronger inhibition. Data sourced from Hart, et al. (2014).[5]

Signaling Pathways and Experimental Workflows

References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Inhibitor of MYC identified in a Kröhnke pyridine library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KJ-Pyr-9 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of KJ-Pyr-9, a potent and specific small-molecule inhibitor of MYC, in cell culture assays. KJ-Pyr-9 directly targets the MYC protein, disrupting its interaction with MAX and thereby inhibiting its transcriptional and oncogenic activities.[1][2][3]

Mechanism of Action

KJ-Pyr-9 is a cell-permeable, trisubstituted pyridine compound that was identified through a fluorescence polarization screen of a Kröhnke pyridine library.[1][2][3] It functions by directly binding to the MYC protein, interfering with the formation of the MYC-MAX heterodimer.[1][2][4] This disruption is crucial as the MYC-MAX complex is the transcriptionally active form that binds to E-box DNA sequences to regulate the expression of a vast number of genes involved in cell proliferation, growth, and metabolism.[1][2] KJ-Pyr-9 has been shown to bind to monomeric MYC with a high affinity and can also dissociate the pre-formed MYC-MAX complex.[1][2] The effects of KJ-Pyr-9 are primarily cytostatic, leading to a block in cell proliferation rather than inducing widespread cell death.[1][2]

Signaling Pathway of MYC and Inhibition by KJ-Pyr-9

The MYC oncoprotein is a key downstream effector of various signaling pathways that promote cell growth and proliferation. Upon activation by growth factors or other mitogenic stimuli, upstream signaling cascades, such as the MEK/ERK pathway, can lead to the stabilization and activation of MYC.[5][6][7][8] MYC then heterodimerizes with MAX, binds to E-box sequences in the promoter regions of its target genes, and recruits co-activators to drive transcription. KJ-Pyr-9 intervenes by preventing the formation of the functional MYC-MAX complex.

Caption: MYC signaling pathway and its inhibition by KJ-Pyr-9.

Quantitative Data

KJ-Pyr-9 exhibits potent and selective activity against MYC-dependent processes. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity of KJ-Pyr-9

| Target | Dissociation Constant (Kd) | Method |

| MYC (monomer) | 6.5 ± 1.0 nM | Backscattering Interferometry |

| MYC-MAX Heterodimer | 13.4 nM | Backscattering Interferometry |

| MAX-MAX Homodimer | >1 µM | Backscattering Interferometry |

| Data sourced from PNAS (2014).[1][2] |

Table 2: In Vitro Efficacy of KJ-Pyr-9 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Key Feature |

| NCI-H460 | Lung Cancer | 5 - 10 | MYC-dependent |

| MDA-MB-231 | Breast Cancer | 5 - 10 | MYC-dependent |

| SUM-159PT | Breast Cancer | 5 - 10 | MYC-dependent |

| Burkitt's Lymphoma Cell Lines | Lymphoma | 1 - 2.5 | High c-MYC expression |

| Data sourced from PNAS (2014) and Sigma-Aldrich product information.[1][2] |

Experimental Protocols

The following are detailed protocols for common cell culture assays to evaluate the effects of KJ-Pyr-9.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is used to determine the effect of KJ-Pyr-9 on the proliferation of cancer cell lines.

Materials:

-

KJ-Pyr-9 (stock solution in DMSO, e.g., 10 mM)

-

Cancer cell line of interest (e.g., NCI-H460, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of KJ-Pyr-9 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of KJ-Pyr-9. Include a DMSO vehicle control (at the same final concentration as the highest KJ-Pyr-9 treatment).

-

Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.[2]

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is visible.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the KJ-Pyr-9 concentration to determine the IC50 value using a non-linear regression fit.

Western Blotting for MYC and Downstream Targets

This protocol is used to assess the effect of KJ-Pyr-9 on the protein levels of MYC and its transcriptional targets.

Materials:

-

KJ-Pyr-9

-

Cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-N-MYC, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of KJ-Pyr-9 (e.g., 10 µM) and a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.

Immunofluorescence for MYC Localization

This protocol is used to visualize the subcellular localization of MYC and assess the impact of KJ-Pyr-9.

Materials:

-

KJ-Pyr-9

-

Cells grown on coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., anti-c-MYC)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with KJ-Pyr-9 as described for western blotting.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBST and block with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with the primary antibody in blocking buffer overnight at 4°C.

-

Secondary Antibody and Staining: Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBST and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of KJ-Pyr-9 in cell culture.

Caption: A typical workflow for studying KJ-Pyr-9 in cell culture.

Troubleshooting and Considerations

-

Solubility: KJ-Pyr-9 is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Cytostatic Effects: As KJ-Pyr-9 is primarily cytostatic, assays that measure cell death (e.g., apoptosis assays) may show minimal effects unless used in combination with other agents.[1][2] Proliferation and colony formation assays are more suitable for observing its primary effects.

-

Specificity: While KJ-Pyr-9 is highly specific for MYC, it is good practice to include control cell lines with low or no MYC expression to confirm the MYC-dependent effects of the compound.[2]

-

In Vivo Use: KJ-Pyr-9 has been shown to be effective in blocking tumor growth in xenograft models.[1][2][9] For in vivo studies, appropriate formulation and pharmacokinetic analysis are necessary.[1][2]

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Application Notes and Protocols for KJ-Pyr-9 Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

KJ-Pyr-9 is a small-molecule inhibitor that targets the oncoprotein MYC, a critical regulator of cell proliferation and a driving force in a majority of human cancers.[1] Elevated MYC activity is essential for the proliferation of numerous cancer cell lines. KJ-Pyr-9 functions by directly binding to MYC and disrupting its interaction with its obligate partner MAX, thereby inhibiting MYC's transcriptional activity and impeding the growth of MYC-dependent cancer cells.[1][2] These application notes provide detailed protocols for utilizing KJ-Pyr-9 in cancer cell line research, including methods for assessing its effects on cell viability, apoptosis, and key signaling pathways.

Mechanism of Action

The MYC protein is a transcription factor that, upon heterodimerization with MAX, binds to E-box sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell cycle progression, metabolism, and protein synthesis, while repressing genes that inhibit these processes. In many cancers, MYC is overexpressed, leading to uncontrolled cell proliferation. KJ-Pyr-9 selectively interferes with the formation of the functional MYC-MAX complex.[1] This disruption of the protein-protein interaction is the primary mechanism by which KJ-Pyr-9 exerts its anti-proliferative effects. Studies have shown that KJ-Pyr-9 can reduce the formation of the MYC-MAX complex by approximately 35-40% in cells. The effects of KJ-Pyr-9 are cytostatic rather than cytocidal, meaning it primarily halts cell proliferation rather than directly killing cells.[1]

Data Presentation

Table 1: In Vitro Efficacy of KJ-Pyr-9 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 5 - 10 | Hart et al., 2014 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 - 10 | Hart et al., 2014 |

| SUM-159PT | Triple-Negative Breast Cancer | 5 - 10 | Hart et al., 2014 |

| Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | 1 - 2.5 | Hart et al., 2014 |

| MOLT-4 | T-cell Leukemia | ~1 (50% proliferation inhibition) | Hart et al., 2014 |

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted for determining the viability of cancer cells after treatment with KJ-Pyr-9.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

KJ-Pyr-9 (stock solution in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

-

96-well clear-bottom black plates

-

Multimode plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of KJ-Pyr-9 in complete culture medium from a concentrated stock. The final concentrations should typically range from 0.1 µM to 50 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of KJ-Pyr-9 used.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of KJ-Pyr-9 or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Resazurin Addition: Following the treatment period, add 10 µL of the resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the metabolic activity of the cell line.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Plot the fluorescence intensity against the log of the KJ-Pyr-9 concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following KJ-Pyr-9 treatment using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

KJ-Pyr-9 (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of KJ-Pyr-9 (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently trypsinize the cells, collect them, and combine with the supernatant (which may contain detached apoptotic cells). Centrifuge to pellet the cells.

-

-

Washing: Wash the cell pellet twice with ice-old PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Western Blotting for MYC and Downstream Targets

This protocol is for assessing the protein levels of c-Myc and its key downstream targets involved in cell cycle and apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

KJ-Pyr-9 (stock solution in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-CDK4, anti-p21, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with KJ-Pyr-9, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Signaling Pathways and Visualizations

MYC-MAX Signaling Pathway and Inhibition by KJ-Pyr-9

The MYC oncoprotein forms a heterodimer with MAX to regulate the transcription of genes essential for cell proliferation and survival. KJ-Pyr-9 disrupts this critical interaction.

Caption: Inhibition of MYC-MAX dimerization by KJ-Pyr-9.

Downstream Effects of KJ-Pyr-9 on Cell Cycle Regulation

By inhibiting MYC-MAX, KJ-Pyr-9 affects the expression of key cell cycle regulators, leading to cell cycle arrest. MYC typically promotes the expression of Cyclin D1 and CDK4, which drive the G1/S transition, while repressing the CDK inhibitor p21.[3]

Caption: KJ-Pyr-9 induces cell cycle arrest.

Downstream Effects of KJ-Pyr-9 on Apoptosis

MYC has a dual role in apoptosis. While it can promote proliferation, under certain conditions, its inhibition can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. For instance, MYC can repress the pro-apoptotic protein Bax and upregulate the anti-apoptotic protein Bcl-2.

Caption: KJ-Pyr-9 modulates apoptosis pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of KJ-Pyr-9 in a cancer cell line.

Caption: Workflow for KJ-Pyr-9 evaluation.

Conclusion

KJ-Pyr-9 represents a promising therapeutic agent for MYC-driven cancers. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of KJ-Pyr-9 in various cancer cell line models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the MYC-MAX interaction.

References

Application Notes and Protocols for KJ-Pyr-9 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of KJ-Pyr-9, a small-molecule inhibitor of the MYC-MAX protein-protein interaction, in mouse models of cancer. The following protocols are based on established methodologies and published research to ensure reproducibility and accuracy.

Introduction